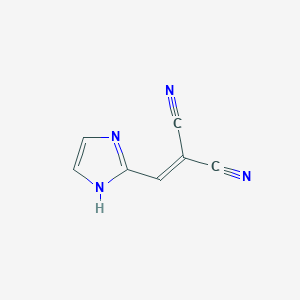
2-(1H-imidazol-2-ylmethylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-ylmethylidene)propanedinitrile is a chemical compound with a molecular formula of C7H4N4. It is characterized by the presence of an imidazole ring attached to a propanedinitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-ylmethylidene)propanedinitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-ylmethylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(1H-imidazol-2-ylmethylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial properties, making it useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-ylmethylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . The imidazole ring plays a crucial role in this process by acting as a hydrogen donor and acceptor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)methylidenepropanedinitrile: Similar structure but with a methyl group attached to the imidazole ring.
2-(1H-imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles: Contains a thiazole ring in addition to the imidazole ring.
Uniqueness
2-(1H-imidazol-2-ylmethylidene)propanedinitrile is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as both a hydrogen donor and acceptor makes it particularly versatile in various biochemical processes .
Properties
CAS No. |
82308-51-8 |
|---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)3-7-10-1-2-11-7/h1-3H,(H,10,11) |
InChI Key |
AYENSJBDZMHPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















